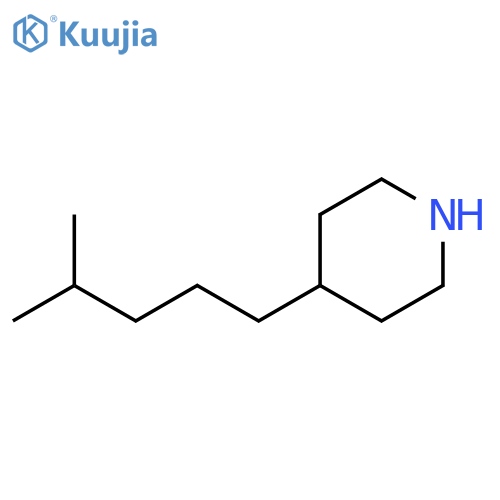

Cas no 1378767-42-0 (4-(4-methylpentyl)piperidine)

4-(4-methylpentyl)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 4-(4-methylpentyl)-

- 4-(4-methylpentyl)piperidine

-

- MDL: MFCD20681124

- インチ: 1S/C11H23N/c1-10(2)4-3-5-11-6-8-12-9-7-11/h10-12H,3-9H2,1-2H3

- InChIKey: GEXMDRFFUGVGAU-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CCCC(C)C)CC1

4-(4-methylpentyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-242883-10g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 10g |

$3622.0 | 2023-09-15 | ||

| Enamine | EN300-242883-5.0g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-242883-1.0g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 1.0g |

$842.0 | 2024-06-19 | |

| Enamine | EN300-242883-1g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 1g |

$842.0 | 2023-09-15 | ||

| Enamine | EN300-242883-0.1g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Enamine | EN300-242883-0.5g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 0.5g |

$809.0 | 2024-06-19 | |

| Enamine | EN300-242883-10.0g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 10.0g |

$3622.0 | 2024-06-19 | |

| Enamine | EN300-242883-0.25g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 0.25g |

$774.0 | 2024-06-19 | |

| Enamine | EN300-242883-2.5g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| Enamine | EN300-242883-0.05g |

4-(4-methylpentyl)piperidine |

1378767-42-0 | 95% | 0.05g |

$707.0 | 2024-06-19 |

4-(4-methylpentyl)piperidine 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

4-(4-methylpentyl)piperidineに関する追加情報

Introduction to 4-(4-methylpentyl)piperidine (CAS No. 1378767-42-0)

4-(4-methylpentyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 1378767-42-0, is a significant compound in the field of pharmaceutical chemistry. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a piperidine ring substituted with a 4-methylpentyl side chain, which contributes to its distinct chemical behavior and reactivity.

The synthesis of 4-(4-methylpentyl)piperidine involves multi-step organic reactions, typically starting from readily available precursors such as 1-piperidinecarboxylic acid and 4-methylpentan-1-ol. The introduction of the 4-methylpentyl group into the piperidine core enhances the compound's lipophilicity, making it a promising candidate for various pharmacological applications. This modification can influence both the metabolic stability and binding affinity of the molecule, critical factors in drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic properties of 4-(4-methylpentyl)piperidine. Molecular modeling studies suggest that this compound exhibits favorable solubility and membrane permeability characteristics, which are essential for oral bioavailability. Additionally, the presence of the piperidine ring enhances its interaction with biological targets, making it a versatile scaffold for medicinal chemists.

In the realm of drug discovery, 4-(4-methylpentyl)piperidine has been explored as a key intermediate in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules, including antipsychotics and antihistamines. Researchers have leveraged its framework to design compounds with improved efficacy and reduced side effects. For instance, derivatives of this molecule have shown promise in preclinical studies for treating neurological disorders by modulating neurotransmitter activity.

The chemical properties of 4-(4-methylpentyl)piperidine also make it valuable in materials science and industrial applications. Its ability to form stable complexes with other molecules has been utilized in catalysis and polymer chemistry. Furthermore, the compound's stability under various conditions makes it suitable for use in formulations requiring long shelf life and consistent performance.

Current research is focusing on expanding the synthetic methodologies for 4-(4-methylpentyl)piperidine to improve yield and scalability. Green chemistry principles are being integrated into these processes to minimize environmental impact. For example, solvent-free reactions and catalytic methods are being explored to reduce waste generation and energy consumption. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

The pharmacological potential of 4-(4-methylpentyl)piperidine continues to be a subject of intense investigation. Studies indicate that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammation and pain pathways. By targeting these pathways, derivatives of this molecule could offer new treatments for chronic conditions such as arthritis and neuropathic pain. Additionally, its interaction with cytochrome P450 enzymes suggests that it may have applications in drug metabolism research.

As our understanding of molecular interactions evolves, so does the utility of 4-(4-methylpentyl)piperidine in addressing complex biological challenges. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one. High-throughput screening techniques combined with predictive modeling have streamlined the process of optimizing its pharmacological profile.

The future prospects for 4-(4-methylpentyl)piperidine are bright, with ongoing studies exploring its role in next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical reality. By fostering innovation and interdisciplinary research, we can unlock the full potential of this versatile compound.

1378767-42-0 (4-(4-methylpentyl)piperidine) 関連製品

- 622363-43-3((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate)

- 2137507-40-3(methyl 1-(5-formylthiophen-2-yl)azetidine-2-carboxylate)

- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)

- 84532-65-0(1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)

- 1868135-06-1(Sofosbuvir-d)

- 99724-17-1(dimethyl[(pyrrolidin-3-yl)methyl]amine)

- 393834-52-1(4-bromo-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide)

- 126127-31-9(n-palmitoyl serinol)

- 1804176-85-9(1-Bromo-3-(5-ethoxy-2-methoxyphenyl)propan-2-one)

- 383145-27-5(4-(3-Chlorophenyl)-1,3-thiazole)